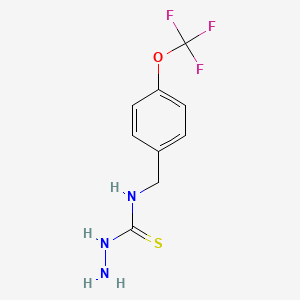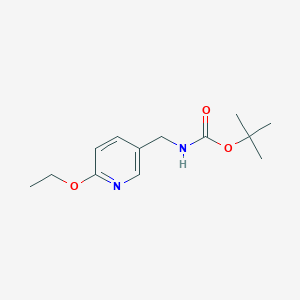
tert-Butyl ((6-ethoxypyridin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C13H20N2O3. It is a derivative of carbamate, which is commonly used in organic synthesis as a protecting group for amines. This compound is of interest due to its unique structure, which includes a tert-butyl group and an ethoxypyridine moiety, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate typically involves the reaction of 6-ethoxypyridin-3-ylmethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:
- Dissolve 6-ethoxypyridin-3-ylmethanol in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add di-tert-butyl dicarbonate to the reaction mixture while maintaining a low temperature (0-5°C).
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by column chromatography to obtain tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate in high yield .
Industrial Production Methods
Industrial production of tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include crystallization or distillation to ensure the product’s high purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the carbamate group, leading to the formation of substituted products
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, or halides under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group (Boc) is stable under basic conditions but can be cleaved under acidic conditions to release the free amine. This property makes it valuable in multi-step organic synthesis, where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used for similar purposes in organic synthesis.
Benzyl carbamate: Another protecting group for amines, which can be removed by hydrogenolysis.
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group used in peptide synthesis.
Uniqueness
tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate is unique due to its combination of a tert-butyl group and an ethoxypyridine moiety. This structure provides specific reactivity and stability characteristics that are advantageous in certain synthetic applications. Its ability to undergo various chemical reactions while maintaining the integrity of the protecting group makes it a versatile compound in organic synthesis .
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl N-[(6-ethoxypyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-5-17-11-7-6-10(8-14-11)9-15-12(16)18-13(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,16) |
InChI Key |
DAVSIGSFDPTTMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


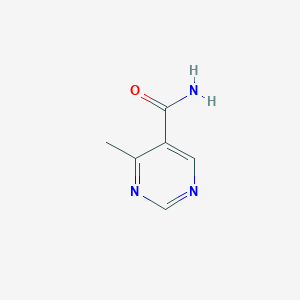
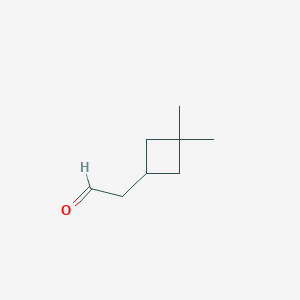
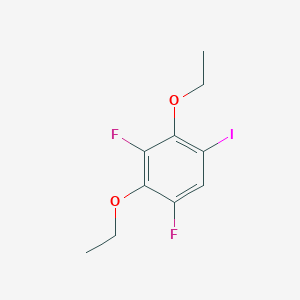
![1-Methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B13001808.png)
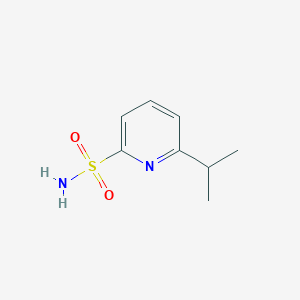
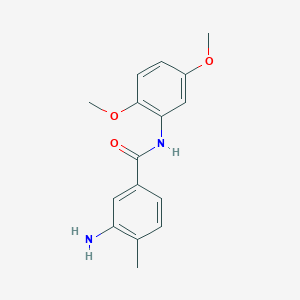
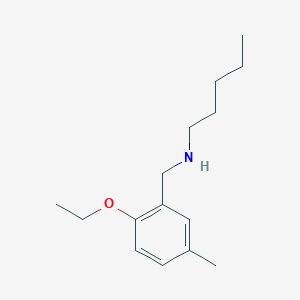
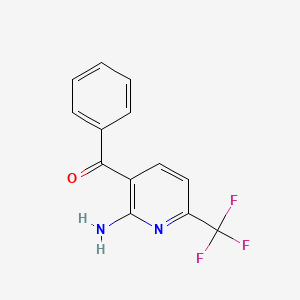
![4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13001844.png)
![2-(3-(4-Fluorophenyl)-2-oxo-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid](/img/structure/B13001852.png)
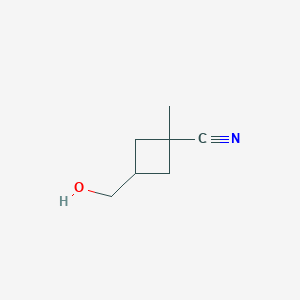
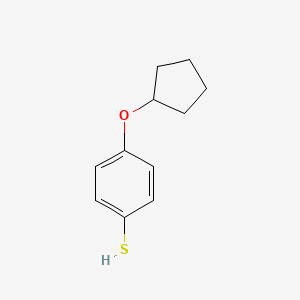
![1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13001859.png)
